

Crystal Structure of 4-Methyl-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

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Abstract

This technical guide provides a detailed overview of the crystallographic structure of nitrophenol derivatives, with a specific focus on the available data for isomers of methyl-nitrophenol. While a comprehensive search of crystallographic databases did not yield the specific crystal structure for **4-Methyl-3-nitrophenol**, this document presents a thorough analysis of the publicly available crystal structure of the closely related isomer, 3-Methyl-4-nitrophenol. This information serves as a valuable reference point for researchers in understanding the solid-state properties and intermolecular interactions of this class of compounds. The guide includes detailed tables of crystallographic data, a comprehensive description of the experimental protocols used for structure determination, and a visual representation of the experimental workflow.

Introduction

4-Methyl-3-nitrophenol is an organic compound with the chemical formula $C_7H_7NO_3$.^{[1][2][3][4][5][6]} As a derivative of phenol, its molecular structure and the resulting solid-state packing are of significant interest in the fields of materials science and drug development. The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, dictates many of the material's physical properties, including solubility, melting point, and bioavailability.

Despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for **4-Methyl-3-nitrophenol** was not publicly available at the time of this publication. However, a detailed crystallographic study has been published for the isomeric compound, 3-Methyl-4-nitrophenol.^{[1][7]} This guide presents this data to provide valuable insights into the structural characteristics that can be anticipated for related isomers.

Crystallographic Data for 3-Methyl-4-nitrophenol

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 3-Methyl-4-nitrophenol.^[7]

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₇ H ₇ NO ₃
Formula Weight	153.14
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.2993 (14) Å
b	13.023 (3) Å
c	7.4445 (16) Å
α	90°
β	91.217 (4)°
γ	90°
Volume	707.5 (2) Å ³
Z	4
Density (calculated)	1.438 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	320
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Radiation Source	Fine-focus sealed tube
Monochromator	Graphite
Scan Type	ω/2θ scans

Theta Range for Data	2.8 to 29.8°
Refinement	
Refinement on	F ²
R-factor [$I > 2\sigma(I)$]	0.043
wR-factor (all data)	0.148
Goodness-of-fit on F ²	1.00

Table 2: Intermolecular Hydrogen Bonds

The crystal structure of 3-Methyl-4-nitrophenol is stabilized by intermolecular O—H...O and C—H...O hydrogen bonds.[7]

Experimental Protocols

The determination of the crystal structure of 3-Methyl-4-nitrophenol involved the following key experimental methodologies.[7]

Crystal Growth

The synthesis of 3-Methyl-4-nitrophenol is primarily achieved through the nitration of m-cresol.[8] Single crystals suitable for X-ray diffraction were obtained.

X-ray Data Collection

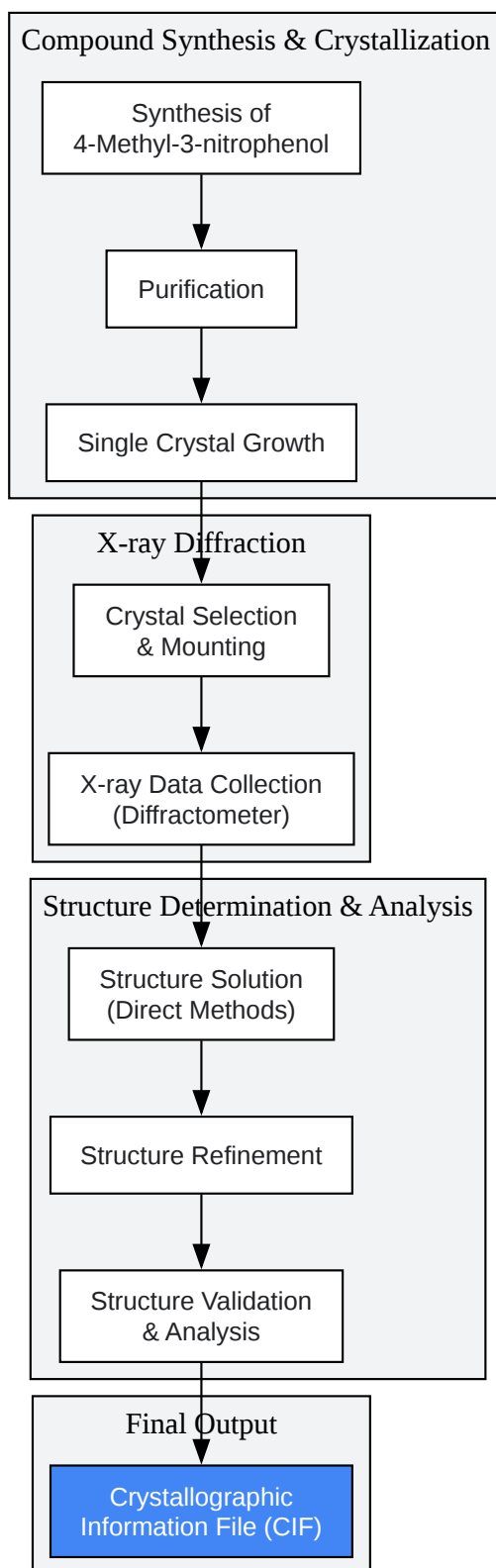
A colorless block-shaped crystal with dimensions 0.20 x 0.18 x 0.15 mm was used for data collection.[7] The data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K.[7] The collection was performed using $\omega/2\theta$ scans.[7] An absorption correction was applied using ψ scans.[7]

Structure Solution and Refinement

The crystal structure was solved by direct methods. The refinement of the structure was carried out on F² using a full-matrix least-squares method.[7] Hydrogen atoms were placed in inferred positions and treated as riding atoms.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of a nitrophenol derivative.



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Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of **4-Methyl-3-nitrophenol** is not currently available in the public domain, the detailed crystallographic data for its isomer, 3-Methyl-4-nitrophenol, provides a crucial resource for the scientific community. The presented data on unit cell dimensions, space group, and intermolecular interactions, along with the detailed experimental protocols, offer a solid foundation for researchers working on the characterization and development of related compounds. The provided workflow visualization further clarifies the process of single-crystal X-ray crystallography, a cornerstone technique in modern chemistry and drug discovery. Future research efforts to determine the crystal structure of **4-Methyl-3-nitrophenol** would be a valuable contribution to the field.

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